Kisspeptin-10, human

Description

Properties

IUPAC Name |

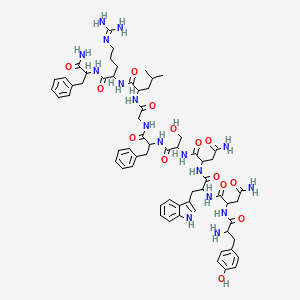

N-[1-[[4-amino-1-[[1-[[1-[[2-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H83N17O14/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITKWYDZSSQNJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H83N17O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Human Kisspeptin-10: Molecular Characteristics, Signaling, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of human Kisspeptin-10, a decapeptide critical to the regulation of the hypothalamic-pituitary-gonadal (HPG) axis and a molecule of significant interest in reproductive medicine and oncology. This document details its molecular properties, signaling cascades, and key experimental methodologies for its study.

Core Molecular and Physicochemical Properties

Human Kisspeptin-10 is the smallest endogenous, fully active fragment of the full-length Kisspeptin-54 peptide, which is encoded by the KISS1 gene. It is a member of the RF-amide peptide family, characterized by a C-terminal arginine-phenylalanine-amide motif.

| Property | Value | Reference |

| Amino Acid Sequence | Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2 | |

| Molecular Formula | C63H83N17O14 | |

| Molecular Weight | 1302.46 g/mol | |

| Alternative Names | Metastin (45-54), Kp-10 | |

| Receptor | Kisspeptin Receptor (KISS1R), also known as GPR54 |

Kisspeptin-10 Signaling Pathways

Kisspeptin-10 exerts its biological effects primarily through the G protein-coupled receptor, GPR54 (KISS1R). The canonical signaling pathway initiated by Kisspeptin-10 binding to GPR54 is the Gαq/11 pathway. This activation leads to a cascade of intracellular events culminating in cellular responses, most notably the stimulation of gonadotropin-releasing hormone (GnRH) neurons.

Upon binding of Kisspeptin-10 to GPR54, the Gαq/11 subunit is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC). These events lead to the depolarization of GnRH neurons and the subsequent release of GnRH.

In addition to the primary Gαq/11 pathway, Kisspeptin-10 signaling has been shown to involve other important intracellular cascades, including the mitogen-activated protein kinase (MAPK) pathways, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.

Experimental Protocols for the Study of Kisspeptin-10

A variety of in vitro and in vivo experimental procedures are employed to investigate the bioactivity and physiological roles of Kisspeptin-10.

In Vitro Assays

1. Receptor Binding Assay

This assay quantifies the affinity of Kisspeptin-10 and its analogs for the GPR54 receptor. A common method is a competitive binding assay using a radiolabeled Kisspeptin peptide.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GPR54 receptor (CHO-KISS1R).

-

Radioligand: [125I]-labeled Kisspeptin-54.

-

Procedure:

-

Membranes from CHO-KISS1R cells are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled Kisspeptin-10.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by filtration or centrifugation.

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

The concentration of Kisspeptin-10 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

2. Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following GPR54 activation.

-

Cell Line: GnRH-secreting neuronal cell lines (e.g., GT1-7) or GPR54-expressing cell lines.

-

Reagent: A calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Procedure:

-

Cells are loaded with the calcium-sensitive dye.

-

Baseline fluorescence is recorded.

-

Kisspeptin-10 is added, and the change in fluorescence intensity is monitored over time using a fluorescence plate reader or microscope.

-

The increase in fluorescence corresponds to the rise in intracellular calcium.

-

3. ERK1/2 Phosphorylation Assay

This assay determines the activation of the MAPK/ERK pathway downstream of GPR54.

-

Cell Line: GPR54-expressing cell lines.

-

Detection Method: Western blotting or cell-based ELISA.

-

Procedure (Western Blotting):

-

Cells are treated with Kisspeptin-10 for a specified time.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

The ratio of p-ERK to total ERK is quantified to determine the extent of pathway activation.

-

In Vivo Studies

1. Administration in Animal Models

In vivo studies in rodents are crucial for understanding the physiological effects of Kisspeptin-10 on the HPG axis.

-

Animal Models: Mice or rats.

-

Administration Routes: Intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection.

-

Dosage: Varies depending on the study, but typically in the nmol/kg range.

-

Outcome Measures:

-

Blood samples are collected at various time points post-injection.

-

Plasma levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone are measured by radioimmunoassay (RIA) or ELISA.

-

2. Human Clinical Studies

Investigational studies in humans are conducted to assess the therapeutic potential of Kisspeptin-10.

-

Subjects: Healthy volunteers or patients with reproductive disorders.

-

Administration: Typically intravenous bolus or infusion.

-

Dosage: Dose-ranging studies are performed to determine optimal efficacy and safety.

-

Outcome Measures:

-

Serial blood sampling to measure LH, FSH, and testosterone levels.

-

Assessment of LH pulse frequency and amplitude.

-

The Mechanism of Action of Kisspeptin-10 on the GPR54 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kisspeptin-10, a decapeptide product of the KISS1 gene, is the minimal endogenous sequence that retains full activity at its cognate receptor, the G protein-coupled receptor 54 (GPR54), also known as KISS1R. The Kisspeptin/GPR54 signaling system is a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, a critical component in puberty onset and the control of reproduction.[1] Its mechanism of action, centered on the activation of Gαq/11 signaling cascades, leads to potent stimulation of gonadotropin-releasing hormone (GnRH) neurons.[2] This guide provides an in-depth examination of the molecular interactions, signaling pathways, and quantitative parameters governing Kisspeptin-10's action on GPR54, supplemented with detailed experimental protocols and pathway visualizations to support further research and drug development.

Ligand-Receptor Interaction and Binding Affinity

Kisspeptin-10 binds with high affinity to the GPR54 receptor, initiating a conformational change that triggers downstream signaling. This interaction is characterized by low nanomolar to sub-nanomolar affinity, underscoring the potency of this peptide. All biologically active kisspeptin peptides, including the larger Kisspeptin-54, share a common C-terminal RF-amide motif which is essential for receptor binding and activation.[3] Kisspeptin-10 represents the core active sequence.[3]

Quantitative Binding Data

The affinity of Kisspeptin-10 for the GPR54 receptor has been quantified across various studies, primarily through competitive radioligand binding assays. These assays measure the ability of unlabeled Kisspeptin-10 to displace a radiolabeled ligand from the receptor. The key parameters are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Parameter | Species | Value (nM) | Experimental System | Citation |

| Ki | Human | 2.33 | Recombinant KISS1 receptors | [4][5] |

| Ki | Rat | 1.59 | Recombinant KISS1 receptors | [4][5] |

| Ki | Human | ~0.04 - 0.06 | CHO cell membranes expressing KISS1R | [6] |

| IC50 | Human | ~0.07 - 0.12 | CHO cell membranes expressing GPR54 | [6] |

Primary Signaling Pathway: Gαq/11 Activation

Upon binding Kisspeptin-10, GPR54 couples primarily to the Gαq/11 family of G proteins.[7] This initiates a well-characterized signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of second messengers that propagate the signal within the cell.[3][8]

PLC Activation and Second Messenger Generation

The activated Gαq/11 protein stimulates PLCβ, which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.[7][9] This reaction yields two critical second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm.

-

Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.

Downstream Effects of IP3 and DAG

The generation of IP3 and DAG leads to two distinct branches of the signaling pathway:

-

Calcium Mobilization (via IP3): IP3 binds to its receptor (IP3R) on the membrane of the endoplasmic reticulum (ER), causing the release of stored calcium (Ca2+) into the cytoplasm.[7][9] This rapid increase in intracellular calcium concentration is a hallmark of GPR54 activation and is a key event in triggering cellular responses, such as GnRH release from neurons.[10]

-

PKC Activation (via DAG): DAG, in conjunction with the elevated intracellular Ca2+, activates members of the Protein Kinase C (PKC) family.[7][8] Activated PKC phosphorylates a multitude of target proteins on serine and threonine residues, modulating their activity and leading to further downstream signaling.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Kisspeptin 10 (human) | KISS-Derived Peptide Receptor Agonists: R&D Systems [rndsystems.com]

- 3. Kisspeptin 10 (human) | Kisspeptin Receptor | Tocris Bioscience [tocris.com]

- 4. kisspeptin-10 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. GPR54 and kisspeptins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A kisspeptin-10 analog with greater in vivo bioactivity than kisspeptin-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kisspeptin-10 Facilitates a Plasma Membrane-Driven Calcium Oscillator in Gonadotropin-Releasing Hormone-1 Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 10. Kisspeptin-10 elicits triphasic cytosolic calcium responses in immortalized GT1-7 GnRH neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Kisspeptin-10 in the Initiation of Human Puberty: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The initiation of human puberty is a complex neuroendocrine process orchestrated by the reactivation of the hypothalamic-pituitary-gonadal (HPG) axis. Over the past two decades, the kisspeptin signaling system has emerged as the master regulator of this event. Kisspeptins, products of the KISS1 gene, and their cognate receptor, KISS1R (also known as GPR54), are indispensable for pubertal onset and subsequent reproductive function.[1] Inactivating mutations in either KISS1 or KISS1R lead to a failure to undergo puberty, a condition known as hypogonadotropic hypogonadism, underscoring their critical role.[2][3] Kisspeptin-10, the C-terminal decapeptide fragment, represents the minimal sequence required for full biological activity and is a potent stimulator of the HPG axis.[3] This technical guide provides an in-depth examination of the role of kisspeptin-10 in initiating human puberty, detailing its mechanism of action, summarizing key quantitative data from human studies, outlining experimental protocols, and visualizing the core signaling and experimental pathways.

Mechanism of Action: The Kisspeptin-KISS1R Signaling Cascade

Kisspeptin-10 exerts its primary effects by directly stimulating gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[4][5] These neurons are the final common pathway for central control of reproduction. The binding of kisspeptin-10 to its receptor, KISS1R, on the surface of GnRH neurons triggers a specific intracellular signaling cascade, leading to neuronal depolarization, GnRH release, and the subsequent stimulation of the pituitary gland to release gonadotropins (LH and FSH).[5][6]

The KISS1R is a G-protein-coupled receptor (GPCR) that couples to the Gq/11 protein subunit.[7][8] The binding of kisspeptin-10 initiates the following sequence of events:

-

G-Protein Activation: Ligand binding causes a conformational change in KISS1R, activating the associated Gαq/11 subunit.[7][9]

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).[8][10]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[4][7][9]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[7][10]

-

Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC).[7][8]

-

Neuronal Depolarization: This cascade ultimately leads to the depolarization of the GnRH neuron through the activation of non-selective cation channels, such as Transient Receptor Potential Canonical (TRPC) channels, and the inhibition of inwardly rectifying potassium (Kir) channels.[4][9] This depolarization results in increased neuronal firing and the pulsatile release of GnRH into the hypophyseal portal circulation.[10][11]

Quantitative Data from Human Studies

The administration of exogenous kisspeptin-10 has provided invaluable quantitative data on the responsiveness of the human HPG axis.

Effects in Healthy Adult Men

Kisspeptin-10 is a potent stimulator of gonadotropin release in healthy men. Intravenous (IV) administration leads to a rapid and dose-dependent increase in Luteinizing Hormone (LH), which in turn stimulates testosterone production.[12]

| Table 1: Hormonal Response to IV Kisspeptin-10 in Healthy Men | | :--- | :--- | :--- | :--- | | Study Parameter | Dose | Observation | Reference | | LH Stimulation (Bolus) | 0.3 nmol/kg | Significant elevation in serum LH. |[13][14] | | FSH Stimulation (Bolus) | 1.0 nmol/kg | Significant elevation in serum FSH. |[13][14] | | Maximal LH Response (Bolus) | 1 µg/kg | Mean LH increased from 4.1 to 12.4 IU/L at 30 min. |[12] | | Testosterone Stimulation (Bolus) | 0.3 nmol/kg | Significant increase, peaking 150-180 min post-injection. |[13] | | LH Pulse Frequency (Infusion) | 1.5 µg/kg/h | Increased from 0.7 to 1.0 pulses/h. |[12] | | Mean LH (Infusion) | 4 µg/kg/h (22.5h) | Increased from 5.5 to 20.9 IU/L. |[12] | | Mean Testosterone (Infusion) | 4 µg/kg/h (22.5h) | Increased from 16.6 to 24.0 nmol/L. |[12] |

Effects in Healthy Adult Women

The response to kisspeptin-10 in women is highly dependent on the phase of the menstrual cycle, reflecting the modulatory role of sex steroids on the HPG axis. Responsiveness is blunted in the follicular phase and significantly enhanced in the preovulatory phase, when estrogen levels are high.[3][13]

| Table 2: Hormonal Response to IV Kisspeptin-10 in Healthy Women | | :--- | :--- | :--- | :--- | | Menstrual Phase | Dose | Observation | Reference | | Follicular Phase | Up to 10 nmol/kg (IV bolus) | No significant alteration in serum gonadotropins. |[13][14] | | Preovulatory Phase | 10 nmol/kg (IV bolus) | Significant elevation in serum LH and FSH. |[13][14] | | Preovulatory Phase (AUC Increase) | 10 nmol/kg (IV bolus) | LH: 30.3 ± 7.7 h·IU/LFSH: 6.9 ± 0.9 h·IU/L |[13] |

Changing Responsiveness During Pubertal Transition in Boys

Studies in boys progressing through puberty demonstrate a critical developmental shift in the sensitivity of the HPG axis to kisspeptin-10. The response is minimal in early puberty and matures to an adult-like pattern by the final Tanner stage, indicating that increased sensitivity to kisspeptin is a key event in pubertal initiation.[2]

| Table 3: LH and Testosterone Response to IV Kisspeptin-10 Bolus in Boys by Tanner Stage | | :--- | :--- | :--- | :--- | | Tanner Stage | Number of Subjects (n) | Effect on Plasma LH | Effect on Plasma Testosterone | | I - III | 5 per stage | Insignificant | Insignificant | | IV | 5 | Insignificant | Significant Increase (P < 0.05) | | V | 5 | Significant Increase (P < 0.05) | Significant Increase (P < 0.05) | | Adult Men | 5 | Significant Increase (P < 0.05) | Significant Increase (P < 0.05) | (Source: Adapted from Rehman et al., 2018)[2]

Experimental Protocols

Investigating the effects of kisspeptin-10 in humans requires carefully designed clinical and laboratory protocols.

Human Clinical Investigation Protocol

A typical clinical study to assess the neuroendocrine effects of kisspeptin-10 follows a standardized workflow.

3.1.1. Subject Recruitment and Screening:

-

Inclusion Criteria: Healthy volunteers within a specific age and BMI range. For pubertal studies, subjects are classified by Tanner stage. For adult studies, menstrual cycle phase is confirmed in women. Normal pubertal development and absence of chronic diseases are required.[2][15]

-

Exclusion Criteria: History of pubertal disorders, chronic illness, use of medications affecting the HPG axis, or difficulty with intravenous access.[16]

3.1.2. Study Design:

-

Studies are often randomized, placebo-controlled, and single- or double-blinded.[17]

-

A crossover design, where each participant receives both kisspeptin-10 and a placebo (e.g., saline) on separate visits, is common to minimize inter-individual variability.[17]

3.1.3. Kisspeptin-10 Administration:

-

Preparation: Lyophilized human kisspeptin-10 is reconstituted in sterile saline.

-

Route: Administration is typically via an intravenous (IV) bolus injection or a continuous IV infusion.[12][16]

-

Dosing: Doses are calculated based on body weight (e.g., nmol/kg or µg/kg). Dose-response studies are conducted to determine minimal effective and maximal stimulatory doses.[12]

3.1.4. Blood Sampling:

-

An IV cannula is inserted for frequent blood sampling.

-

A baseline period of sampling (e.g., every 10-30 minutes for 30-60 minutes) occurs before administration.[2]

-

Post-administration, frequent sampling continues for several hours (e.g., every 10-15 minutes for 2-4 hours) to capture the dynamic hormonal response.[16][18]

3.1.5. Hormone Analysis:

-

Blood samples are centrifuged, and plasma or serum is separated and stored at -80°C.

-

Hormone concentrations (LH, FSH, testosterone, estradiol) are measured using validated, high-sensitivity immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or chemiluminescent immunoassays.[19]

In Vitro GnRH Neuron Activation Protocol

Immortalized GnRH-secreting cell lines, such as GT1-7 cells, are used to study the direct effects of kisspeptin-10 on GnRH neurons.

-

Cell Culture: GT1-7 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Stimulation: Cells are incubated with varying concentrations of human kisspeptin-10 (e.g., 0, 1, 10, 100 nM) for a defined period (e.g., 30 minutes).[20]

-

GnRH Measurement: The culture medium is collected, and the concentration of GnRH is determined by an enzyme immunoassay (EIA) or radioimmunoassay (RIA).[20]

-

mRNA Analysis: To assess effects on gene expression, cells are harvested after a longer incubation period (e.g., 24 hours), total RNA is extracted, and GnRH mRNA levels are quantified using quantitative real-time PCR (qRT-PCR).[20]

Conclusion: Kisspeptin-10 as the Gatekeeper of Puberty

The collective evidence from genetic, preclinical, and clinical studies firmly establishes kisspeptin-10 as the pivotal trigger for the initiation of human puberty. The pubertal process is not driven by a simple increase in kisspeptin secretion alone, but by a dual mechanism: a rise in endogenous kisspeptin release coupled with a programmed increase in the sensitivity of GnRH neurons to kisspeptin stimulation.[2][11] This maturing responsiveness of the HPG axis is a hallmark of the transition from juvenile quiescence to reproductive competence.

The potent and specific action of kisspeptin-10 on the HPG axis makes it a valuable diagnostic tool and a promising therapeutic agent. Kisspeptin stimulation tests are being developed to differentiate between constitutional delay of puberty and congenital hypogonadotropic hypogonadism, a critical clinical challenge.[16][21][22] Furthermore, kisspeptin-based therapies hold potential for treating a range of reproductive disorders, from delayed puberty to infertility.[23][24] Continued research into the nuanced regulation and action of kisspeptin-10 will further illuminate the fundamental biology of reproduction and pave the way for novel clinical applications.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Changes in the Responsiveness of the Hypothalamic-Pituitary-Gonadal Axis to Kisspeptin-10 Administration during Pubertal Transition in Boys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Kisspeptin Excitation of GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journaljammr.com [journaljammr.com]

- 7. Potential roles for the kisspeptin/kisspeptin receptor system in implantation and placentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Kisspeptin excites gonadotropin-releasing hormone (GnRH) neurons through a phospholipase C / calcium-dependent pathway regulating multiple ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Gonadotropin-Releasing Hormone Neurons by Kisspeptin as a Neuroendocrine Switch for the Onset of Puberty - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kisspeptin-10 Is a Potent Stimulator of LH and Increases Pulse Frequency in Men - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effects of Kisspeptin-10 on Reproductive Hormone Release Show Sexual Dimorphism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effects of kisspeptin-10 on reproductive hormone release show sexual dimorphism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Using Kisspeptin to Predict Pubertal Outcomes for Youth With Pubertal Delay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. JCI Insight - Divergent responses to kisspeptin in children with delayed puberty [insight.jci.org]

- 19. ec.bioscientifica.com [ec.bioscientifica.com]

- 20. researchgate.net [researchgate.net]

- 21. hra.nhs.uk [hra.nhs.uk]

- 22. ISRCTN [isrctn.com]

- 23. Comprehensive Review on Kisspeptin and Its Role in Reproductive Disorders [e-enm.org]

- 24. endocrine-abstracts.org [endocrine-abstracts.org]

Physiological Concentrations of Kisspeptin-10 in Human Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of Kisspeptin-10 in human plasma. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are working with this critical neuropeptide. This document summarizes quantitative data, details experimental methodologies for its measurement, and visualizes key biological and experimental processes.

Introduction to Kisspeptin-10

Kisspeptin-10, a decapeptide, is the minimal active fragment of the full-length Kisspeptin-54, encoded by the KISS1 gene. It is a potent endogenous ligand for the G protein-coupled receptor, GPR54 (also known as KISS1R). The Kisspeptin/GPR54 signaling system is a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, is indispensable for puberty onset and the regulation of reproduction.[1][2] Its profound effects on gonadotropin-releasing hormone (GnRH) secretion have made it a focal point of research in reproductive biology, endocrinology, and the development of novel therapeutics for reproductive disorders.

Physiological Plasma Concentrations of Kisspeptin-10

The quantification of endogenous Kisspeptin-10 in human plasma presents a significant analytical challenge due to its low circulating concentrations and short half-life. This has led to variability in reported physiological levels across the literature. The table below summarizes available data on basal Kisspeptin-10 concentrations in healthy, non-pregnant human subjects. It is important to note that concentrations can be influenced by a variety of factors including sex, hormonal status (e.g., menstrual cycle phase), and the specific assay used for measurement.

| Population/Condition | Concentration | Assay Method | Reference |

| Healthy Male and Non-pregnant Female Adults | < 2 pmol/L | RIA | [3] |

| Healthy Human Volunteer | 0.32 nmol/L (0.41 ng/mL) | Not Specified | [4] |

| Healthy Females (Follicular Phase) | ~260 pg/mL (~0.2 nmol/L) | ELISA | [5] |

Note on Data Variability: The discrepancies in the reported values can be attributed to several factors, including the high degree of peptide degradation in circulation, differences in antibody specificity and sensitivity between assays (RIA vs. ELISA), and pre-analytical sample handling.[6] For instance, pregnancy is associated with a dramatic increase in plasma kisspeptin levels, rising to thousands of picomoles per liter, primarily due to placental production.[3] This highlights the dynamic range of kisspeptin concentrations in different physiological states.

Experimental Protocols for Kisspeptin-10 Quantification

Accurate measurement of Kisspeptin-10 in plasma is crucial for research and clinical applications. The two most common methods are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).

Radioimmunoassay (RIA)

RIA is a highly sensitive technique that utilizes the competition between a radiolabeled antigen (e.g., ¹²⁵I-Kisspeptin-10) and the unlabeled antigen in the sample for a limited number of antibody binding sites.

-

Sample Collection and Preparation:

-

Collect whole blood into tubes containing EDTA or lithium heparin as an anticoagulant. The use of a protease inhibitor cocktail is recommended to prevent peptide degradation.[6]

-

Immediately place the collected blood on ice.

-

Centrifuge at 1600 x g for 15 minutes at 4°C to separate the plasma.[7]

-

Store the plasma at -80°C until analysis. Avoid repeated freeze-thaw cycles.[6]

-

For the assay, thaw plasma samples on ice.

-

-

Reagent Preparation:

-

RIA Buffer: Prepare a suitable buffer, typically phosphate-based, containing a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.

-

Standard Curve: Prepare a series of Kisspeptin-10 standards of known concentrations by serially diluting a stock solution in RIA buffer.

-

Antibody Solution: Dilute the primary anti-Kisspeptin-10 antibody to the optimal concentration in RIA buffer.

-

Radiolabeled Tracer: Prepare the ¹²⁵I-labeled Kisspeptin-10 tracer solution in RIA buffer.

-

-

Assay Procedure:

-

Pipette standards, control samples, and unknown plasma samples into appropriately labeled tubes.

-

Add the primary antibody solution to all tubes except the "total counts" and "non-specific binding" (NSB) tubes.

-

Vortex and incubate for 16-24 hours at 4°C to allow for antibody-antigen binding.[7]

-

Add the radiolabeled tracer to all tubes.

-

Vortex and incubate for another 16-24 hours at 4°C.[7]

-

-

Separation and Detection:

-

Add a secondary antibody (e.g., goat anti-rabbit) and a precipitating reagent (e.g., polyethylene glycol) to precipitate the antibody-bound complex.[7]

-

Incubate at room temperature for 90 minutes.[7]

-

Centrifuge the tubes to pellet the precipitate.

-

Decant the supernatant.

-

Measure the radioactivity of the pellet using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards.

-

Determine the concentration of Kisspeptin-10 in the unknown samples by interpolating their bound tracer percentage from the standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another common immunoassay format. The sandwich ELISA is particularly suitable for measuring Kisspeptin-10 due to its high specificity.[8]

-

Sample Collection and Preparation:

-

Reagent Preparation:

-

Wash Buffer: Prepare a buffered solution, typically Tris-buffered saline (TBS) or phosphate-buffered saline (PBS), with a small amount of detergent (e.g., Tween-20).

-

Standard Curve: Prepare serial dilutions of a known concentration of Kisspeptin-10 standard in a diluent buffer.

-

Detection Antibody: Dilute the biotinylated anti-Kisspeptin-10 detection antibody to its working concentration.

-

Enzyme Conjugate: Dilute the enzyme-conjugated streptavidin (e.g., streptavidin-HRP) to its working concentration.

-

-

Assay Procedure:

-

Add standards, controls, and plasma samples to the wells of a microplate pre-coated with a capture anti-Kisspeptin-10 antibody.[11]

-

Incubate the plate to allow the Kisspeptin-10 in the samples to bind to the capture antibody.

-

Wash the plate multiple times with wash buffer to remove unbound substances.

-

Add the biotinylated detection antibody to each well and incubate. This antibody will bind to a different epitope on the captured Kisspeptin-10.[11]

-

Wash the plate again.

-

Add the enzyme-conjugated streptavidin to each well and incubate. The streptavidin will bind to the biotin on the detection antibody.[11]

-

Wash the plate a final time.

-

-

Detection and Quantification:

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the corresponding standard concentrations.

-

Calculate the concentration of Kisspeptin-10 in the samples by interpolating their absorbance values on the standard curve.

-

Visualizing Key Pathways and Workflows

Kisspeptin-10 Signaling Pathway

The binding of Kisspeptin-10 to its receptor, GPR54, on GnRH neurons triggers a cascade of intracellular signaling events, primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events ultimately lead to GnRH neuron depolarization and the secretion of GnRH.

Experimental Workflow for Plasma Kisspeptin-10 Measurement

The following diagram illustrates a generalized workflow for the quantification of Kisspeptin-10 in human plasma using either RIA or ELISA.

Conclusion

The measurement of physiological concentrations of Kisspeptin-10 in human plasma is a complex but vital aspect of research into reproductive health and disease. This guide provides a foundational understanding of the expected basal levels, detailed methodologies for accurate quantification, and a clear visualization of the underlying biological and experimental processes. As assay technologies continue to improve in sensitivity and specificity, a more precise consensus on the physiological range of Kisspeptin-10 is anticipated, which will further aid in the development of targeted diagnostics and therapeutics.

References

- 1. peptidesciences.com [peptidesciences.com]

- 2. The effects of kisspeptin-10 on serum metabolism and myocardium in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potent Vasoconstrictor Kisspeptin‐10 Induces Atherosclerotic Plaque Progression and Instability: Reversal by its Receptor GPR54 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serum kisspeptin levels in normal and overweight Saudi females and its relation with anthropometric indices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. phoenixbiotech.net [phoenixbiotech.net]

- 8. krishgen.com [krishgen.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. file.elabscience.com [file.elabscience.com]

- 11. Human KISS10(Kisspeptin 10) ELISA Kit [elkbiotech.com]

Beyond Reproduction: A Technical Guide to the Multifaceted Functions of Kisspeptin-10 in Human Physiology

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Once primarily recognized as the master regulator of the reproductive axis, the decapeptide Kisspeptin-10 (KP-10) is now emerging as a pleiotropic signaling molecule with significant physiological roles extending far beyond fertility and puberty in humans. This technical guide synthesizes the current understanding of the non-reproductive functions of KP-10, providing a detailed overview of its activity in the cardiovascular, metabolic, renal, and central nervous systems. The information presented herein is intended to support further research and therapeutic development in these burgeoning areas.

Cardiovascular System: A Potent Inotropic and Vasoactive Agent

Kisspeptin-10 and its receptor, KISS1R (also known as GPR54), are expressed in the human heart and various blood vessels, suggesting a direct role in cardiovascular regulation.[1] In vitro and in vivo studies have elucidated several key functions:

-

Positive Inotropic Effects: Kisspeptin-10 has been demonstrated to be a potent positive inotropic agent in the human heart, comparable to other peptides like endothelin and apelin.[1] This effect is likely mediated through the Gq/11 signaling pathway, leading to phospholipase C activation and subsequent calcium release.[1]

-

Vasoconstriction: KP-10 exhibits potent vasoconstrictor activity in human coronary arteries and umbilical veins.[1] This action may contribute to the physiological adaptations during pregnancy, where plasma kisspeptin levels are dramatically elevated, but could also be implicated in the pathogenesis of conditions like pre-eclampsia.[1]

-

Atherosclerosis: Emerging evidence suggests a complex role for KP-10 in atherosclerosis. It has been shown to increase the adhesion of monocytes to endothelial cells and enhance foam cell formation.[2][3] Furthermore, KP-10 can suppress the migration and proliferation of aortic smooth muscle cells while promoting apoptosis and the activity of matrix metalloproteinases, potentially contributing to plaque instability.[2][3]

Quantitative Data on Cardiovascular Effects of Kisspeptin-10

| Parameter | Species/Tissue | Kisspeptin-10 Concentration/Dose | Observed Effect | Reference |

| Inotropic Effect (pD2) | Human Atrial Appendage | - | 8.9 | [1] |

| Inotropic Effect (pD2) | Rat Atria | - | 9.9 | [1] |

| Monocyte Adhesion | Human Umbilical Vein Endothelial Cells | Not specified | Significant increase | [2][3] |

| Foam Cell Formation | Human Monocyte-Derived Macrophages | Not specified | Significant enhancement | [2][3] |

Metabolic Regulation: A Modulator of Insulin Secretion and Energy Homeostasis

The expression of Kiss1 and Kiss1r in metabolically relevant tissues such as the pancreas, liver, and adipose tissue points to a role for kisspeptin in energy balance.[4] Human studies have begun to unravel these metabolic functions:

-

Insulin Secretion: Administration of kisspeptin in humans has been shown to significantly increase glucose-stimulated insulin secretion.[5] This effect appears to be a direct action on pancreatic islet cells.[5]

-

Serum Metabolites: Kisspeptin administration alters the profiles of numerous small molecules and lipid species in the serum, including lysophosphatidylcholines, phosphocholines, and sphingomyelins, which are associated with insulin secretion.[5]

-

Appetite and Food Intake: Despite its influence on metabolic markers, acute administration of kisspeptin-54 (a longer isoform) in healthy men and women did not alter appetite, food intake, or gut hormones.[4][5][6] This suggests that kisspeptin receptor agonism is unlikely to have undesirable orexigenic effects in humans.[6]

-

Energy Imbalance: The expression of the KISS1 gene has been observed to be altered in conditions of energy imbalance such as obesity and diabetes.[7]

Quantitative Data on Metabolic Effects of Kisspeptin

| Parameter | Study Population | Kisspeptin Administration | Outcome | Reference |

| Food Intake | Healthy Men | Kisspeptin-54 infusion | No significant effect | [4] |

| Food Intake | Women with BMI >25 kg/m ² | 1.0 nmol/kg/hr Kisspeptin-54 infusion for 120 mins | No significant effect (604±267 kcal vs 560±217 kcal for vehicle) | [6] |

| Glucose-Stimulated Insulin Secretion | Healthy Volunteers | 1 nmol/kg/hr Kisspeptin infusion | Significant increase | [5] |

Renal Function: An Emerging Role in Kidney Physiology

The kidneys are another peripheral site where the kisspeptin system is active. While research in humans is still in its early stages, initial findings suggest a role in renal regulation:

-

Aldosterone Production: Kisspeptin has been shown to increase aldosterone production in the kidneys.[7][8]

-

Chronic Kidney Disease (CKD): Dysregulation of the kisspeptin-KISS1R axis has been linked to impaired renal function and the progression of CKD.[9] In animal models of CKD, renal KISS1R expression is significantly downregulated.[9]

-

Acute Kidney Injury: Studies in animal models of ischemia/reperfusion injury have shown changes in kisspeptin levels, suggesting its involvement in the pathophysiology of acute kidney injury.[10]

Central Nervous System: Beyond Hormones to Mood and Behavior

Beyond its well-established role in stimulating GnRH neurons, kisspeptin signaling is present in extra-hypothalamic brain regions, influencing mood and behavior.[11]

-

Emotional and Sexual Processing: In healthy men, kisspeptin administration has been shown to enhance limbic brain activity in response to sexual and couple-bonding images.[11][12] It can also alter brain networks at rest, which is linked to increased sexual arousal and decreased sexual aversion.[12]

-

Mood: Kisspeptin has been observed to boost brain networks involved in mood and depression, suggesting its potential as a therapeutic target for mood disorders.[12]

-

Anxiety: While animal studies have produced conflicting results, clinical studies in humans suggest that kisspeptin administration does not significantly affect anxiety levels.[13]

Experimental Protocols

Intravenous Administration of Kisspeptin-10 in Humans

A common experimental design for investigating the acute effects of Kisspeptin-10 in humans involves a randomized, double-blind, placebo-controlled crossover study.[14][15]

-

Participants: Healthy adult male or female volunteers.

-

Procedure:

-

Participants attend two separate study visits.

-

Following an overnight fast, an intravenous cannula is inserted for blood sampling and peptide administration.

-

Baseline blood samples are collected.

-

An intravenous infusion of either Kisspeptin-10 (e.g., 1.0 nmol/kg/hr) or a vehicle (placebo) is administered over a set period (e.g., 75-120 minutes).[6][14][15] Bolus injections have also been used, with doses ranging from 0.01 to 3.0 µg/kg.[8][16]

-

Blood samples are collected at regular intervals during and after the infusion to measure hormone levels (e.g., LH, FSH, testosterone) and kisspeptin concentrations.[14][17]

-

Functional magnetic resonance imaging (fMRI) and psychometric questionnaires can be employed during the infusion to assess effects on brain activity and mood/behavior.[12][14]

-

Signaling Pathways

The primary signaling mechanism for Kisspeptin-10 is through its G-protein-coupled receptor, KISS1R.[18]

General KISS1R Signaling Pathway

Activation of KISS1R by Kisspeptin-10 predominantly couples to the Gαq/11 protein. This initiates a downstream cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][19] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is fundamental to many of the physiological effects of Kisspeptin-10, including its inotropic effects in the heart and its stimulation of GnRH neurons.[1][19]

Caption: General Kisspeptin-10 signaling pathway via KISS1R.

Experimental Workflow for Human Kisspeptin Administration Study

The following diagram illustrates a typical experimental workflow for a human study investigating the effects of Kisspeptin-10.

Caption: Experimental workflow for a human Kisspeptin-10 study.

Conclusion

The expanding body of research clearly indicates that Kisspeptin-10 is a multifaceted peptide with significant physiological functions in humans that extend well beyond the reproductive axis. Its roles in the cardiovascular, metabolic, renal, and central nervous systems present exciting new avenues for therapeutic intervention. A deeper understanding of the nuanced, tissue-specific actions and signaling pathways of Kisspeptin-10 will be crucial for the development of novel treatments for a range of conditions, from heart disease and metabolic disorders to mood and psychosexual conditions. This guide provides a foundational overview to aid researchers and drug development professionals in navigating this promising field.

References

- 1. Inotropic Action of the Puberty Hormone Kisspeptin in Rat, Mouse and Human: Cardiovascular Distribution and Characteristics of the Kisspeptin Receptor | PLOS One [journals.plos.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Potent Vasoconstrictor Kisspeptin-10 Induces Atherosclerotic Plaque Progression and Instability: Reversal by its Receptor GPR54 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic actions of kisspeptin signaling: Effects on body weight, energy expenditure, and feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phenomecentre.org [phenomecentre.org]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. peptidesciences.com [peptidesciences.com]

- 8. genoracle.com [genoracle.com]

- 9. Role of the kisspeptin-KISS1R axis in the pathogenesis of chronic kidney disease and uremic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of Kisspeptin Role in Experimental Kidney Ischemia/Reperfusion Injury [foliamedica.bg]

- 11. Current Perspectives on Kisspeptins Role in Behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kisspeptin hormone alters male brain networks to enhance sexual and emotional function – NIHR Imperial Biomedical Research Centre [imperialbrc.nihr.ac.uk]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Direct comparison of the effects of intravenous kisspeptin-10, kisspeptin-54 and GnRH on gonadotrophin secretion in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | The Emerging Role(s) for Kisspeptin in Metabolism in Mammals [frontiersin.org]

- 19. journals.physiology.org [journals.physiology.org]

Methodological & Application

Application Notes and Protocols: Intravenous Bolus vs. Continuous Infusion of Kisspeptin-10

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of two primary intravenous administration methods for Kisspeptin-10: bolus injection and continuous infusion. The information compiled herein is intended to guide researchers in designing experiments to investigate the therapeutic potential and physiological effects of Kisspeptin-10 on the reproductive axis.

Kisspeptin-10, a potent neuropeptide, is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, primarily by stimulating the release of Gonadotropin-Releasing Hormone (GnRH).[1] The mode of its administration significantly influences the resulting downstream hormonal cascade, particularly the pulsatility and overall secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Understanding these differences is crucial for both mechanistic studies and the development of kisspeptin-based therapies for reproductive disorders.

Data Presentation: Bolus vs. Continuous Infusion

The following tables summarize the quantitative effects of intravenous bolus and continuous infusion of Kisspeptin-10 on key reproductive hormones in healthy men, as reported in published studies.

Table 1: Effects of Intravenous Bolus Injection of Kisspeptin-10 on Serum LH Levels in Healthy Men

| Dose (µg/kg) | Baseline Mean LH (IU/L) | Peak Mean LH (IU/L) | Time to Peak | Study Reference |

| 1.0 | 4.1 ± 0.4 | 12.4 ± 1.7 | 30 min | [2][3][4] |

| 3.0 | - | Reduced response vs. 1 µg/kg | - | [2][3][4] |

Note: A dose of 3.0 µg/kg resulted in a reduced LH response compared to 1.0 µg/kg, suggesting potential rapid desensitization at higher bolus doses.[3]

Table 2: Effects of Continuous Intravenous Infusion of Kisspeptin-10 on Serum LH and Testosterone Levels in Healthy Men

| Infusion Rate (µg/kg·h) | Duration (h) | Baseline Mean LH (IU/L) | Mean LH During Infusion (IU/L) | Baseline Mean Testosterone (nmol/L) | Mean Testosterone During Infusion (nmol/L) | Study Reference |

| 1.5 | up to 22.5 | 5.2 ± 0.8 | 14.1 ± 1.7 | - | - | [2][5] |

| 4.0 | 22.5 | 5.4 ± 0.7 | 20.8 ± 4.9 | 16.6 ± 2.4 | 24.0 ± 2.5 | [2][3][4] |

Table 3: Effects of Continuous Intravenous Infusion of Kisspeptin-10 on LH Pulsatility in Healthy Men

| Infusion Rate (µg/kg·h) | Duration (h) | Baseline LH Pulse Frequency (pulses/h) | LH Pulse Frequency During Infusion (pulses/h) | Baseline LH Secretory Burst Mass (IU/L) | LH Secretory Burst Mass During Infusion (IU/L) | Study Reference |

| 1.5 | up to 22.5 | 0.7 ± 0.1 | 1.0 ± 0.2 | 3.9 ± 0.4 | 12.8 ± 2.6 | [2][5] |

Note: At a higher infusion rate of 4.0 µg/kg·h, LH pulses were obscured due to the high rate of secretion.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

Caption: Kisspeptin-10 signaling pathway in the hypothalamus leading to GnRH release.

Caption: Comparative experimental workflow for bolus vs. continuous infusion of Kisspeptin-10.

Experimental Protocols

The following are generalized protocols for the intravenous administration of Kisspeptin-10 in human subjects, based on methodologies reported in the literature.[3][6] All procedures should be conducted under ethical approval and with informed consent.

Protocol 1: Intravenous Bolus Administration of Kisspeptin-10

1. Subject Preparation:

- Subjects should fast overnight prior to the study.

- On the morning of the study, two intravenous cannulae should be inserted, one in each forearm. One cannula will be used for blood sampling and the other for the administration of Kisspeptin-10 or vehicle.

2. Baseline Blood Sampling:

- To establish baseline hormone levels, blood samples should be collected at regular intervals (e.g., every 10-15 minutes) for a defined period (e.g., 30-60 minutes) before administration.

3. Preparation of Kisspeptin-10 Solution:

- Lyophilized Kisspeptin-10 should be reconstituted in sterile saline (0.9% sodium chloride) to the desired concentration. The amount will be calculated based on the subject's body weight and the target dose (e.g., 1.0 µg/kg).

4. Administration:

- At time zero, the calculated dose of Kisspeptin-10 solution is administered as a single intravenous bolus over a short period (e.g., 30 seconds).

5. Post-Administration Blood Sampling:

- Frequent blood samples should be collected post-administration to capture the hormonal response profile. A typical schedule would be every 10 minutes for the first hour, then at increasing intervals (e.g., 15, 30 minutes) for a total of 2-3 hours.

6. Sample Processing and Analysis:

- Blood samples should be collected into appropriate tubes (e.g., serum-separating tubes), allowed to clot, and then centrifuged to separate the serum.

- Serum samples should be stored at -20°C or lower until assayed for LH, FSH, and testosterone using validated immunoassays.

Protocol 2: Continuous Intravenous Infusion of Kisspeptin-10

1. Subject Preparation:

- Identical to the bolus administration protocol.

2. Baseline Blood Sampling:

- A more extended baseline sampling period is often required to accurately determine basal pulsatility. For example, blood sampling every 10 minutes for 4-8 hours.

3. Preparation of Kisspeptin-10 Infusion:

- Kisspeptin-10 is dissolved in sterile saline and loaded into a syringe for use with a calibrated infusion pump. The concentration is calculated to deliver the desired dose per unit of time (e.g., 1.5 µg/kg·h).

4. Administration:

- The infusion is commenced at a constant rate using the infusion pump and continued for the planned duration of the study (e.g., 8 to 22.5 hours).

5. Blood Sampling During Infusion:

- Blood sampling continues at regular intervals (e.g., every 10 minutes) throughout the infusion period to assess changes in hormone levels and pulsatility.

6. Sample Processing and Analysis:

- Sample handling is the same as for the bolus protocol.

- Analysis of LH pulsatility is typically performed using deconvolution analysis software.

Discussion and Application Notes

-

Hormonal Response: Intravenous bolus administration of Kisspeptin-10 leads to a rapid and dose-dependent increase in serum LH, with a peak occurring around 30 minutes post-injection.[2][3][4] In contrast, continuous infusion results in a sustained elevation of LH and testosterone levels.[2][3][4]

-

LH Pulsatility: A key advantage of continuous infusion at lower doses (e.g., 1.5 µg/kg·h) is its ability to increase LH pulse frequency and secretory burst mass, more closely mimicking physiological GnRH stimulation.[2][5] At higher infusion rates, the pulsatile nature of LH secretion can be obscured by the high, sustained levels of the hormone.[2]

-

Receptor Desensitization (Tachyphylaxis): There is evidence to suggest that high bolus doses of Kisspeptin-10 may lead to acute desensitization of the Kisspeptin receptor (GPR54), as evidenced by a blunted LH response at a 3 µg/kg dose compared to a 1 µg/kg dose.[3] However, some studies have shown that continuous infusion for up to 22.5 hours in healthy men did not result in desensitization.[7] This suggests that the mode of administration and the concentration of Kisspeptin-10 at the receptor are critical factors in determining whether tachyphylaxis occurs. Chronic, high-dose administration is more likely to induce desensitization.[8]

-

Therapeutic Implications: The choice between bolus and continuous infusion of Kisspeptin-10 will depend on the therapeutic goal. For diagnostic purposes or to initiate a robust but transient response, a bolus injection may be appropriate. For therapeutic applications aiming to restore or enhance pulsatile gonadotropin secretion, such as in certain forms of infertility, a continuous infusion or a pulsatile administration regimen that mimics the natural rhythm of GnRH release may be more effective.[9]

-

Future Research: Further studies are needed to fully elucidate the dose-response relationships and the potential for desensitization with different Kisspeptin-10 administration protocols in various patient populations. Comparing the effects of Kisspeptin-10 with its longer-acting analogue, Kisspeptin-54, and with direct GnRH administration can also provide valuable insights for therapeutic development.[10][11]

References

- 1. lifewellmd.com [lifewellmd.com]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Kisspeptin-10 Is a Potent Stimulator of LH and Increases Pulse Frequency in Men - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. peptidesciences.com [peptidesciences.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Comprehensive Review on Kisspeptin and Its Role in Reproductive Disorders [e-enm.org]

- 8. ovid.com [ovid.com]

- 9. [PDF] Kisspeptin-10 is a potent stimulator of LH and increases pulse frequency in men. | Semantic Scholar [semanticscholar.org]

- 10. Direct comparison of the effects of intravenous kisspeptin-10, kisspeptin-54 and GnRH on gonadotrophin secretion in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct comparison of the effects of intravenous kisspeptin-10, kisspeptin-54 and GnRH on gonadotrophin secretion in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Bioassays for Kisspeptin-10 Activity on GnRH Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptins, products of the Kiss1 gene, are potent regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1] The primary receptor for kisspeptins is the G protein-coupled receptor 54 (GPR54), also known as KISS1R.[1] Activation of GPR54 on gonadotropin-releasing hormone (GnRH) neurons is a critical step in stimulating GnRH secretion, which in turn governs the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. Kisspeptin-10, a decapeptide, represents the minimal sequence required for full biological activity.

These application notes provide detailed protocols for in vitro bioassays to characterize the activity of Kisspeptin-10 on immortalized GnRH neuronal cell lines, such as GT1-7, GN11, and mHypoA-55. These assays are essential tools for studying the molecular mechanisms of Kisspeptin-10 action, screening for novel GPR54 modulators, and developing new therapeutic strategies for reproductive disorders.

Kisspeptin-10 Signaling Pathway in GnRH Neurons

Upon binding to GPR54, Kisspeptin-10 primarily activates the Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i). The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream events, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2 and p38, and the protein kinase A (PKA) pathway.[2] These signaling events culminate in the transcription of the GnRH gene and the secretion of the GnRH peptide.

Kisspeptin-10 signaling cascade in GnRH neurons.

Experimental Workflow for Assessing Kisspeptin-10 Activity

A general workflow for investigating the in vitro bioactivity of Kisspeptin-10 on GnRH cell lines involves several key stages, from cell culture to data analysis. The specific assays chosen will depend on the research question, but a comprehensive study would typically include assessments of intracellular signaling, gene expression, and peptide secretion.

General experimental workflow for Kisspeptin-10 bioassays.

Data Presentation

Table 1: Kisspeptin-10 Induced GnRH Secretion in GnRH Cell Lines

| Cell Line | Kisspeptin-10 Concentration | Incubation Time | Fold Increase in GnRH Secretion (approx.) | Reference |

| GT1-7 | 1 nM | 30 min | Significant increase | [3] |

| GT1-7 | 10 nM | 30 min | Significant increase | [3] |

| GT1-7 | 100 nM | 30 min | No significant effect | [3] |

| GT1-7 | 1 nM | 45 min | Significant increase | [4] |

| GT1-7 | 10 nM | 45 min | Significant increase | [4] |

| GT1-7 | 1 µM | 45 min | No significant increase | [4] |

| GT1-7 | 10 µM | 45 min | No significant increase | [4] |

| GT1-7 | 1 nM | 1.5 hours | 5-fold | [5] |

| GN11 | 1 nM | 1 hour | 4-fold | [5] |

Table 2: Kisspeptin-10 Induced Gene Expression in GnRH Cell Lines

| Cell Line | Gene | Kisspeptin-10 Concentration | Incubation Time | Fold Increase in mRNA Expression (approx.) | Reference |

| GT1-7 | GnRH | 1 nM | 4 hours | 4-fold | [5] |

| GT1-7 | GnRH | 1 nM | 16 hours | Sustained increase | [5] |

| GN11 | GnRH | 1 nM | 4 hours | 3.5-fold | [5] |

| GN11 | GnRH | 0.1 nM | 16 hours | 3-fold | [5] |

| mHypoA-55 (Kiss-1R overexpressing) | GnRH | Not specified | Not specified | Increased | [6][7] |

| mHypoA-55 (Kiss-1R overexpressing) | Kiss-1 | Not specified | Not specified | Increased | [6][7] |

| mHypoA-55 | Kiss-1 | Not specified | Not specified | Upregulated | [8] |

| mHypoA-55 | GnRH | Not specified | Not specified | Upregulated | [8] |

Table 3: Kisspeptin-10 Induced Intracellular Calcium Mobilization in GT1-7 Cells

| Kisspeptin-10 Concentration | Response | Reference |

| 30 nM | Small, non-significant increase in [Ca2+]i | |

| 100 nM | Significant triphasic change in [Ca2+]i | [1] |

| 300 nM | Significant triphasic change in [Ca2+]i | [1] |

Experimental Protocols

Protocol 1: Intracellular Calcium Imaging using Fura-2 AM

This protocol is for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to Kisspeptin-10 stimulation in GnRH cell lines.

Materials:

-

GnRH cells (e.g., GT1-7)

-

Glass-bottom culture dishes or coverslips

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

DMSO

-

Kisspeptin-10 stock solution

-

Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission) and a perfusion system.

Procedure:

-

Cell Plating: Seed GnRH cells onto glass-bottom dishes or coverslips and culture until they reach 70-80% confluency.

-

Fura-2 AM Loading Solution Preparation:

-

Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

-

Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO.

-

On the day of the experiment, mix equal volumes of the Fura-2 AM and Pluronic F-127 stock solutions.

-

Dilute this mixture in HBSS to a final Fura-2 AM concentration of 2-5 µM.

-

-

Cell Loading:

-

Wash the cells twice with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells three times with HBSS to remove extracellular dye.

-

Incubate the cells for a further 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.

-

-

Calcium Imaging:

-

Mount the dish/coverslip onto the microscope stage and perfuse with HBSS.

-

Identify a field of healthy cells and begin recording.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

After establishing a stable baseline, perfuse the cells with HBSS containing the desired concentration of Kisspeptin-10.

-

Continue recording the fluorescence ratio (F340/F380) to monitor changes in [Ca2+]i.

-

At the end of the experiment, you can perfuse with a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain a maximum fluorescence ratio (Rmax), followed by a calcium-free buffer with a chelator (e.g., EGTA) to obtain a minimum fluorescence ratio (Rmin) for calibration.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Plot the fluorescence ratio over time to visualize the calcium response to Kisspeptin-10.

Protocol 2: GnRH Secretion Assay (EIA/RIA)

This protocol describes the measurement of GnRH released into the culture medium following Kisspeptin-10 stimulation.

Materials:

-

GnRH cells (e.g., GT1-7, GN11)

-

24- or 48-well culture plates

-

Serum-free culture medium

-

Kisspeptin-10 stock solution

-

Commercially available GnRH Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit

-

Plate reader (for EIA) or gamma counter (for RIA)

Procedure:

-

Cell Plating: Seed GnRH cells into 24- or 48-well plates and grow to 80-90% confluency.

-

Cell Starvation: To reduce basal GnRH secretion, replace the growth medium with serum-free medium and incubate for 2-4 hours prior to stimulation.

-

Kisspeptin-10 Stimulation:

-

Prepare dilutions of Kisspeptin-10 in serum-free medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100 nM).

-

Remove the starvation medium and add the Kisspeptin-10 solutions to the respective wells.

-

Incubate for the desired time period (e.g., 30 minutes to 4 hours).

-

-

Sample Collection:

-

Carefully collect the supernatant (culture medium) from each well.

-

Centrifuge the samples to pellet any detached cells and transfer the clear supernatant to a new tube.

-

Samples can be stored at -80°C until analysis.

-

-

GnRH Quantification:

-

Quantify the GnRH concentration in the collected supernatants using a commercial GnRH EIA or RIA kit, following the manufacturer's instructions.

-

-

Data Normalization (Optional but Recommended):

-

After collecting the supernatant, lyse the cells in each well and determine the total protein concentration using a standard protein assay (e.g., BCA assay).

-

Normalize the GnRH concentration to the total protein content in each well to account for variations in cell number.

-

Data Analysis: Calculate the concentration of GnRH in each sample based on the standard curve generated from the EIA/RIA. Express the results as fold change over the vehicle-treated control group.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol is for quantifying the relative mRNA expression of GnRH and Kiss1 in GnRH cell lines after treatment with Kisspeptin-10.

Materials:

-

GnRH cells (e.g., mHypoA-55, GT1-7)

-

6- or 12-well culture plates

-

Serum-free culture medium

-

Kisspeptin-10 stock solution

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for GnRH, Kiss1, and a reference gene (e.g., Gapdh, Actb)

-

Real-time PCR instrument

Procedure:

-

Cell Plating and Treatment:

-

Seed GnRH cells into 6- or 12-well plates and grow to near confluency.

-

Starve the cells in serum-free medium for 2-4 hours.

-

Treat the cells with various concentrations of Kisspeptin-10 for the desired duration (e.g., 4, 16, or 24 hours).

-

-

RNA Extraction:

-

Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt). Then, normalize the ΔCt of the treated samples to the ΔCt of the control sample (ΔΔCt).

-

The fold change in gene expression is calculated as 2^(-ΔΔCt).

-

The in vitro bioassays described provide a robust framework for investigating the biological activity of Kisspeptin-10 on GnRH neuronal cell lines. By employing these detailed protocols for calcium imaging, GnRH secretion, and gene expression analysis, researchers can effectively characterize the signaling pathways and functional outcomes of GPR54 activation. The provided data tables offer a comparative overview of Kisspeptin-10's effects across different cell lines and experimental conditions, serving as a valuable reference for experimental design and data interpretation. These tools are indispensable for advancing our understanding of the neuroendocrine control of reproduction and for the development of novel therapeutics targeting the kisspeptin system.

References

- 1. Kisspeptin-10 elicits triphasic cytosolic calcium responses in immortalized GT1-7 GnRH neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kisspeptin induces Kiss-1 and GnRH gene expression in mHypoA-55 hypothalamic cell models: Involvement of the ERK and PKA signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Daily Changes in GT1–7 Cell Sensitivity to GnRH Secretagogues That Trigger Ovulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kisspeptin increases GnRH mRNA expression and secretion in GnRH secreting neuronal cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brainvta.tech [brainvta.tech]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Mutual Interactions Between GnRH and Kisspeptin in GnRH- and Kiss-1-Expressing Immortalized Hypothalamic Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Kisspeptin-10 Induced LH and FSH Release

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the physiological effects of Kisspeptin-10 on the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). The following sections detail the underlying signaling pathway, experimental workflows for both in vivo and in vitro studies, and methods for hormone quantification.

Kisspeptin-10 Signaling Pathway

Kisspeptin-10, a potent neuropeptide, is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] It primarily acts on GnRH neurons in the hypothalamus to stimulate the release of Gonadotropin-Releasing Hormone (GnRH).[2][4] GnRH then travels through the portal blood system to the anterior pituitary gland, where it stimulates the gonadotroph cells to secrete LH and FSH.[1][2][4][5] These gonadotropins, in turn, act on the gonads to regulate steroidogenesis and gametogenesis.[4]

I. In Vivo Protocol: Kisspeptin-10 Administration in Rodent Models

This protocol describes the procedure for administering Kisspeptin-10 to rodents and subsequent blood collection for LH and FSH measurement.

Experimental Workflow

Materials

-

Kisspeptin-10 (lyophilized powder)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Surgical tools for cannulation (if applicable)

-

Blood collection tubes (e.g., EDTA-coated for plasma, or serum separator tubes)

-

Centrifuge

-

Pipettes and tips

-

Rodent model (e.g., adult male Wistar rats or C57BL/6 mice)

Procedure

-

Preparation of Kisspeptin-10 Solution:

-

Reconstitute lyophilized Kisspeptin-10 in sterile saline to the desired stock concentration. For instance, to prepare a 1 mg/ml stock, dissolve 1 mg of Kisspeptin-10 in 1 ml of saline.

-

Further dilute the stock solution with sterile saline to achieve the final desired administration concentration.

-

-

Animal Preparation and Administration:

-

Intravenous (IV) Administration: For conscious, freely moving animals, surgical implantation of a jugular vein cannula is recommended several days prior to the experiment to allow for recovery.[6] Anesthetize the animal and administer the calculated dose of Kisspeptin-10 as a bolus injection or continuous infusion through the cannula.[6]

-

Intracerebroventricular (ICV) Administration: Anesthetize the animal and place it in a stereotaxic frame.[7] A small hole is drilled in the skull at the appropriate coordinates for the lateral ventricle.[7] Slowly inject the Kisspeptin-10 solution (typically 2-5 µl) into the ventricle.[7][8]

-

Subcutaneous (SC) Administration: Pinch the skin on the back of the neck and insert the needle into the tented area to deliver the Kisspeptin-10 solution.

-

-

Blood Sampling:

-

Collect a baseline blood sample immediately before Kisspeptin-10 administration.

-

Following administration, collect blood samples at specified time points. A typical schedule for a bolus injection would be 10, 20, 30, 45, 60, 75, and 90 minutes post-injection.[5] For infusions, blood can be sampled at regular intervals throughout the infusion period and post-infusion.[9][10]

-

Blood can be collected via tail vein, saphenous vein, or orbital sinus for terminal procedures. For chronic studies with repeated sampling, a cannula is preferred.

-

-

Sample Processing:

-

For plasma, collect blood in EDTA-coated tubes, keep on ice, and centrifuge at 1,500 x g for 15 minutes at 4°C.

-

For serum, collect blood in serum separator tubes, allow to clot at room temperature for 30 minutes, and then centrifuge at 1,500 x g for 15 minutes.

-

Aspirate the supernatant (plasma or serum) and store at -20°C or -80°C until analysis.

-

Quantitative Data from Rodent Studies

| Parameter | Value | Species | Administration Route | Result | Reference |

| Dose (Bolus) | 0.3 nmol/kg | Rat | IV | Robust LH burst | [6][11] |

| 3.0 nmol/kg | Rat | IV | Maximal LH response | [6][11] | |

| 30 nmol/kg | Rat | IV | Maximal LH response | [6][11] | |

| Dose (ICV) | 50 pmol | Rat | ICV | Significant increase in serum LH and FSH | [3] |

| Repeated Bolus | 30 nmol/kg (4 boluses at 75-min intervals) | Rat | IV | Sustained LH secretory pulses | [6] |

II. In Vitro Protocol: Kisspeptin-10 Stimulation of Pituitary Cells

This protocol outlines the procedure for treating primary pituitary cell cultures or pituitary cell lines with Kisspeptin-10 to measure LH and FSH release.

Experimental Workflow

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Intracerebroventricular injection of kisspeptin in male rats activates hypothalamo-pituitary-gonadal axis, but not hypothalamo-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Kisspeptin-10 Is a Potent Stimulator of LH and Increases Pulse Frequency in Men - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Activation of Gonadotropin-Releasing Hormone Neurons by Kisspeptin as a Neuroendocrine Switch for the Onset of Puberty - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes: Investigating Functional Hypothalamic Amenorrhea with Kisspeptin-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functional Hypothalamic Amenorrhea (FHA) is a common cause of secondary amenorrhea, characterized by the suppression of the hypothalamic-pituitary-gonadal (HPG) axis in the absence of an organic cause.[1][2] It is often associated with stressors such as excessive exercise, low energy availability, and psychological stress.[1][2][3] The underlying pathophysiology involves a functional disruption of pulsatile Gonadotropin-Releasing Hormone (GnRH) secretion from the hypothalamus, leading to low levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), anovulation, and hypoestrogenism.[1][4]

Kisspeptin, a neuropeptide encoded by the KISS1 gene, has emerged as a critical upstream regulator of GnRH neurons and a key component of the GnRH pulse generator.[1][2][5][6] Kisspeptins act via the G protein-coupled receptor, KISS1R (also known as GPR54), to potently stimulate GnRH secretion.[5][6][7] This central role makes Kisspeptin-10, a biologically active decapeptide fragment of the full-length Kisspeptin-54, a valuable tool for investigating the pathophysiology of FHA and exploring its therapeutic potential.[8][9] Studies suggest that FHA may be a state of kisspeptin deficiency, and administration of exogenous kisspeptin can restore gonadotropin secretion.[8]

Mechanism of Action

Kisspeptin-10 exerts its effects by binding to the KISS1R on GnRH neurons in the hypothalamus.[5][10] This binding activates a Gαq/11 signaling cascade, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[6][7][10] IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG-activated Protein Kinase C (PKC), leads to neuronal depolarization and the secretion of GnRH into the hypophyseal portal system.[7][10][11] GnRH then travels to the anterior pituitary to stimulate the synthesis and release of LH and FSH.[5]